2-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone 2-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 920365-00-0
VCID: VC4517992
InChI: InChI=1S/C16H15ClFN7O/c17-9-13(26)23-5-7-24(8-6-23)15-14-16(20-10-19-15)25(22-21-14)12-3-1-11(18)2-4-12/h1-4,10H,5-9H2
SMILES: C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CCl
Molecular Formula: C16H15ClFN7O
Molecular Weight: 375.79

2-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

CAS No.: 920365-00-0

Cat. No.: VC4517992

Molecular Formula: C16H15ClFN7O

Molecular Weight: 375.79

* For research use only. Not for human or veterinary use.

2-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone - 920365-00-0

Specification

CAS No. 920365-00-0
Molecular Formula C16H15ClFN7O
Molecular Weight 375.79
IUPAC Name 2-chloro-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C16H15ClFN7O/c17-9-13(26)23-5-7-24(8-6-23)15-14-16(20-10-19-15)25(22-21-14)12-3-1-11(18)2-4-12/h1-4,10H,5-9H2
Standard InChI Key HXYZZRLTKGPTSC-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CCl

Introduction

The compound 2-chloro-1-(4-(3-(4-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule belonging to the triazolopyrimidine class of compounds. These compounds are known for their diverse pharmacological activities, including potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways.

Synthesis and Chemical Reactions

The synthesis of 2-chloro-1-(4-(3-(4-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves several key steps, including the formation of the triazole and pyrimidine rings and the incorporation of the piperazine and fluorophenyl groups. Industrial production may utilize continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Synthesis Steps

  • Formation of the Triazole Ring: This involves the reaction of appropriate precursors to form the triazole core.

  • Pyrimidine Ring Formation: The pyrimidine ring is synthesized through condensation reactions involving suitable starting materials.

  • Introduction of the Piperazine Moiety: The piperazine group is attached to the pyrimidine ring through nucleophilic substitution reactions.

  • Incorporation of the Fluorophenyl Group: The fluorophenyl group is introduced via cross-coupling reactions or direct substitution methods.

Pharmacological Applications

Triazolopyrimidine derivatives, including 2-chloro-1-(4-(3-(4-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone, are explored for their potential in medicinal chemistry due to their diverse biological activities. These compounds can interact with specific biological targets, influencing various pharmacological pathways.

Potential Therapeutic Targets

  • Antimicrobial Agents: Triazole derivatives have shown promise as antibacterial and antifungal agents, with some exhibiting activity against resistant strains like MRSA .

  • Anticancer Agents: Certain triazolopyrimidine compounds have been investigated for their anticancer properties, though specific data on 2-chloro-1-(4-(3-(4-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is limited .

Research Findings and Data

While specific research findings on 2-chloro-1-(4-(3-(4-fluorophenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone are not extensively documented, related compounds have demonstrated significant pharmacological activity. For instance, triazole derivatives have shown potent antimicrobial and anticancer effects .

Data Table: Pharmacological Activities of Related Triazole Derivatives

Compound TypeActivityMIC/IC50 ValuesTarget Pathogens/Cancer Cells
Clinafloxacin-Triazole HybridsAntibacterial0.25–2 μg/mLMRSA, S. aureus
Ciprofloxacin-1,2,4-Triazole HybridsAntibacterial0.046–3.11 μMMRSA
Triazolopyridazine DerivativesAnticancer4.2 nmol/L (MET kinase inhibition)MET-amplified xenograft model

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